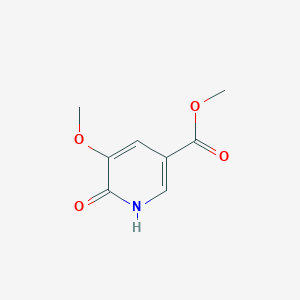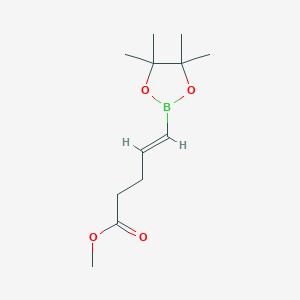![molecular formula C10H19NO3S B6618628 tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate CAS No. 1431507-80-0](/img/structure/B6618628.png)
tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate (TBSC) is a heterocyclic amine compound with potential applications in a variety of scientific research areas. It is a colorless, odorless, and water-soluble compound, which has attracted the interest of many researchers due to its unique properties.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate has a wide range of potential applications in scientific research due to its unique properties. It has been used in studies of drug delivery systems, gene expression, and protein folding. In addition, it has been used to study the mechanism of action of certain enzymes and proteins, and to identify new drug targets. Furthermore, it has been used in studies of the structure and function of cell membranes, and for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the cell, which can lead to changes in the cell's structure and function. In particular, it is believed to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction can lead to changes in the activity of the enzyme, which can have both positive and negative effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate are not yet fully understood. However, it is believed to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive performance. In addition, it has been shown to reduce inflammation and oxidative stress, and to have an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate in lab experiments include its low cost, its water solubility, and its ability to react quickly. In addition, it is relatively easy to synthesize and is stable in a variety of conditions. However, there are some limitations to using tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate in lab experiments, including its potential toxicity and its lack of specificity.
Direcciones Futuras
There are several potential future directions for research on tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems and gene expression. In addition, further research is needed to understand its potential toxicity and to develop methods to reduce its toxicity. Finally, research is also needed to identify new drug targets and to develop new drugs based on tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate.
Métodos De Síntesis
Tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate can be synthesized via a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and liquid-phase synthesis. The most common method is the microwave-assisted synthesis, which involves the reaction of tert-butyl bromide with 2-aminopropane-1-sulfonamide in the presence of a microwave oven. This method is relatively simple and efficient, and produces high yields of tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate in a short amount of time.
Propiedades
IUPAC Name |
S-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-7(6-15-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARTZUFZELYBTE-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

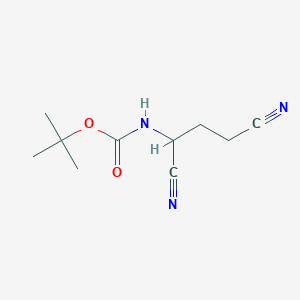
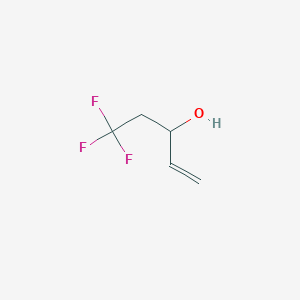



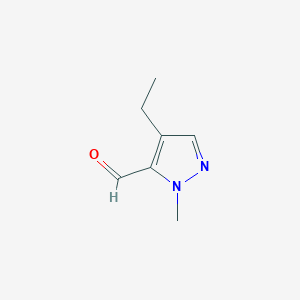

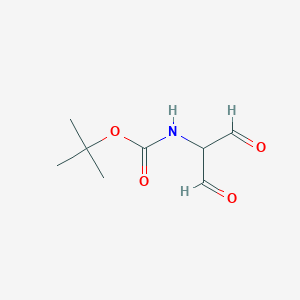
![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
